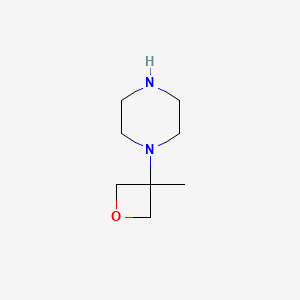

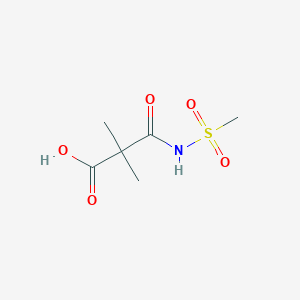

![molecular formula C17H17Cl3N2O2 B2405200 N-propil-N-[2-(2,4,6-triclorofenoxi)etil]piridina-2-carboxamida CAS No. 91406-37-0](/img/structure/B2405200.png)

N-propil-N-[2-(2,4,6-triclorofenoxi)etil]piridina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a metabolite of prochloraz, a widely used fungicide. The compound’s structure includes a pyridine ring, a carboxamide group, and a trichlorophenoxyethyl moiety, which contribute to its unique chemical properties.

Aplicaciones Científicas De Investigación

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: Research explores its potential therapeutic applications and effects on different biological targets.

Industry: It is used in the formulation of fungicides and other agricultural chemicals

Mecanismo De Acción

Target of Action

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide, also known as Prochloraz Metabolite BTS40348 , is primarily targeted towards fungi . It is particularly effective against a variety of Ascomycetes and Deuteromycetes .

Mode of Action

The compound works by inhibiting the biosynthesis of ergosterol , a critical component of fungal cell membranes. By disrupting the production of ergosterol, the compound compromises the integrity and function of the fungal cell membrane, leading to the death of the fungus .

Biochemical Pathways

The key biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting its production, the compound disrupts the normal functioning of the cell membrane, leading to impaired growth and eventual death of the fungus .

Result of Action

The primary result of the action of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide is the death of the targeted fungi . By inhibiting the production of ergosterol, the compound disrupts the structure and function of the fungal cell membrane, leading to impaired growth and eventual death of the fungus .

Análisis Bioquímico

Biochemical Properties

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide interacts with various enzymes and proteins in biochemical reactions

Molecular Mechanism

It is known to be a metabolite of Prochloraz, which has fungicidal properties

Metabolic Pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with N-propylamine. The reaction is carried out in an amination vessel with stirring and heating to a specific temperature. The reaction proceeds for 8-10 hours, followed by a 1-2 hour holding period to ensure completion. The product is then isolated by distillation under reduced pressure, and the resulting amine salt is neutralized with a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of 2-(2,4,6-trichlorophenoxy)ethyl bromide as a starting material instead of the chloride. The bromide is reacted with N-propylamine under reflux conditions for 8 hours. After the reaction, excess N-propylamine is removed, and the product is acidified with hydrochloric acid to yield a white solid .

Análisis De Reacciones Químicas

Types of Reactions

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Prochloraz: N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide is a metabolite of prochloraz, sharing structural similarities.

Mancozeb: Another fungicide with different chemical structure but similar agricultural applications.

Chlorothalonil: A fungicide with a distinct structure but used for similar purposes in agriculture.

Uniqueness

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its role as a metabolite of prochloraz also highlights its importance in understanding the metabolic pathways and environmental impact of fungicides .

Propiedades

IUPAC Name |

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl3N2O2/c1-2-7-22(17(23)15-5-3-4-6-21-15)8-9-24-16-13(19)10-12(18)11-14(16)20/h3-6,10-11H,2,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOLCYRBYRIEHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

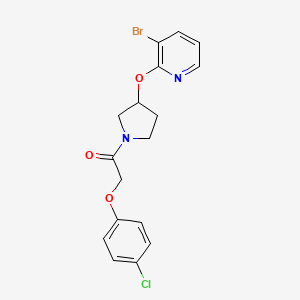

![4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2405120.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2405126.png)

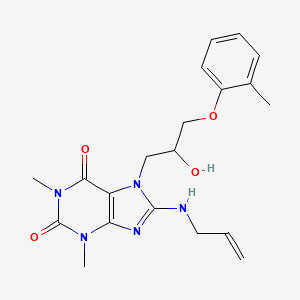

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2405127.png)

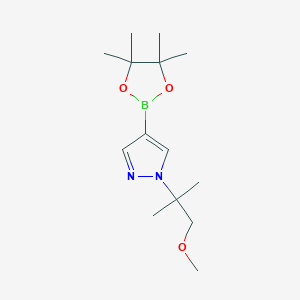

![[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B2405130.png)

![3-(2,5-dimethoxyphenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2405133.png)

![tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B2405135.png)

![2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2405137.png)